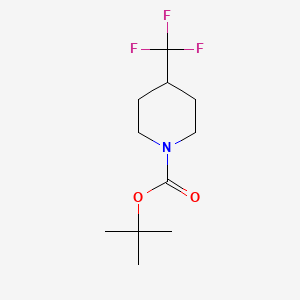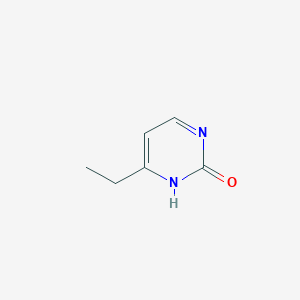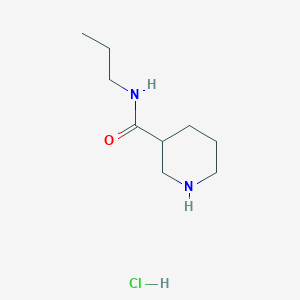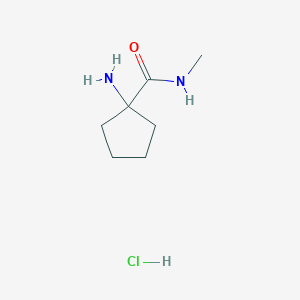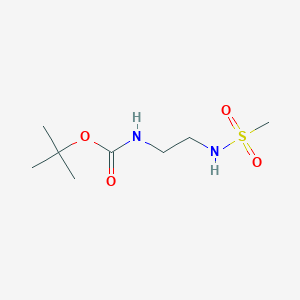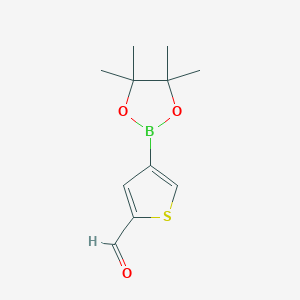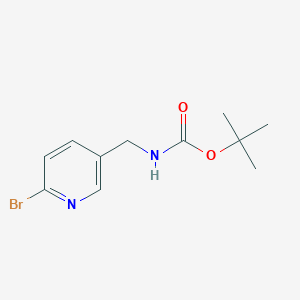![molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6](/img/structure/B1531156.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Overview
Description
The compound “1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol” is an organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Chemical Reactions Analysis
In general, Boc-protected amines can undergo a variety of reactions. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to be available for further reactions.Scientific Research Applications
Fluorination Capabilities
The compound 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol and its derivatives have been pivotal in advancing fluorination chemistry. For instance, Umemoto et al. (2010) highlighted the synthesis and properties of substituted phenylsulfur trifluorides, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, as a superior deoxofluorinating agent. This compound demonstrates high stability, resistance to hydrolysis, and diverse fluorination capabilities, efficiently converting various functional groups into fluorinated counterparts with high yields and stereoselectivity (Umemoto, Singh, Xu, & Saito, 2010).
Synthesis of Amino Acid Derivatives
The tert-butoxycarbonylation process has been used to synthesize amino acid derivatives. Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides to produce iminocarboxylates, precursors to fluorinated alpha-amino acids. This process allowed for the high-yield synthesis of various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Role in Peptide and Protein Chemistry
Conformational Analysis in Peptides
The compound plays a role in the synthesis and conformational analysis of peptides. Matt and Seebach (1998) investigated the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues, highlighting the versatility of N-(tert-butoxy)carbonyl-protected peptides for conformational studies and peptide-backbone modifications (Matt & Seebach, 1998).
NMR Applications in Probing Biological Processes
The introduction of tert-butoxycarbonyl groups in amino acids has been leveraged for sensitive applications in 19F NMR, aiding in probing protein function and protein-protein interactions. This approach utilizes the unique properties of fluorinated amino acids to enhance the sensitivity and specificity of NMR spectroscopy in biological contexts (Tressler & Zondlo, 2014).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)
